Einecs 222-041-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 222-041-5 is an entry in the European regulatory database for commercially available chemicals. Standard characterization methods for such compounds include elemental analysis, spectroscopic data (e.g., NMR, IR), and chromatographic purity assessments .

Properties

CAS No. |

3325-10-8 |

|---|---|

Molecular Formula |

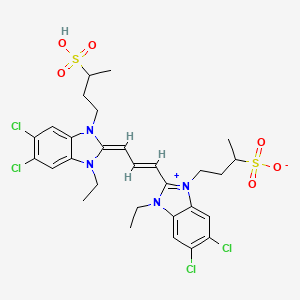

C29H34Cl4N4O6S2 |

Molecular Weight |

740.5 g/mol |

IUPAC Name |

4-[5,6-dichloro-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfobutyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate |

InChI |

InChI=1S/C29H34Cl4N4O6S2/c1-5-34-24-14-20(30)22(32)16-26(24)36(12-10-18(3)44(38,39)40)28(34)8-7-9-29-35(6-2)25-15-21(31)23(33)17-27(25)37(29)13-11-19(4)45(41,42)43/h7-9,14-19H,5-6,10-13H2,1-4H3,(H-,38,39,40,41,42,43) |

InChI Key |

RJWQRNRJJGAMJG-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Einecs 222-041-5

The preparation of this compound involves multiple synthetic pathways, tailored according to the desired purity, yield, and industrial scalability. The compound is typically synthesized through a sequence of chemical reactions involving specific reagents and catalysts.

- Stepwise Chemical Synthesis: The compound can be obtained via multi-step organic synthesis where precursor molecules undergo transformations such as substitutions, reductions, or oxidations under controlled conditions.

- Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, often involving transition metals or acid/base catalysts depending on the functional groups present.

- Reagents: The choice of reagents depends on the functional groups targeted for modification. For example, halogenation or amination reactions are common depending on the molecular structure.

The exact synthetic route is often proprietary or optimized based on industrial needs, but general principles involve careful selection of starting materials, reaction conditions, and purification steps to maximize yield and purity.

Reaction Conditions

The preparation reactions for this compound are conducted under carefully controlled temperature and pressure conditions to optimize product formation and minimize by-products.

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Temperature | -10°C to 25°C (varies by step) | Control reaction rate and selectivity |

| Pressure | Atmospheric to slight overpressure | Facilitate reaction kinetics |

| Solvents | Common organic solvents (e.g., ethyl acetate, dichloromethane) | Dissolve reactants and control reaction medium |

| Catalysts | Acidic or basic catalysts, metal catalysts | Increase reaction efficiency |

| Reaction Time | Several hours to overnight (e.g., 16 hours) | Ensure complete conversion |

For example, one reported procedure involves stirring the reaction mixture at 20-25°C for 16 hours, followed by quenching and extraction steps to isolate the product.

Industrial Production

Industrial-scale production of this compound typically utilizes large reactors with automated control systems to maintain reaction parameters and ensure batch consistency.

- Reactor Types: Batch reactors or continuous flow reactors depending on scale and process design.

- Purification: After synthesis, purification techniques such as crystallization, column chromatography, and solvent extraction are employed to achieve the desired purity.

- Quality Control: Analytical methods including NMR spectroscopy, chromatography, and mass spectrometry confirm the chemical identity and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several characteristic chemical reactions, which are relevant both to its synthesis and its functional applications:

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of reduced derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of functional groups | Halogens, acids, bases |

These reactions are utilized to modify the compound or to synthesize it from precursors.

Research Findings and Mechanistic Insights

Research indicates that the compound interacts with specific molecular targets through binding to enzymes or receptors, modulating their activity. This mechanism underpins its utility in various chemical and biological research applications.

- Mechanism of Action: Binding to molecular targets alters biochemical pathways, which can be exploited in synthetic chemistry or biological studies.

- Applications: Used as a reagent in synthesis, a building block for complex molecules, and a probe in biochemical research.

Summary Table of Preparation Methods and Conditions

| Aspect | Details |

|---|---|

| Synthetic Route | Multi-step organic synthesis with catalytic steps |

| Reaction Conditions | Temperature: -10 to 25°C; Solvents: ethyl acetate, dichloromethane; Catalysts: acid/base |

| Industrial Setup | Batch or continuous reactors with purification via chromatography and crystallization |

| Key Reactions | Oxidation, reduction, substitution |

| Purification Methods | Extraction, drying (MgSO4 or Na2SO4), filtration, column chromatography |

| Yield Example | Up to 94% yield reported in some synthetic steps |

Chemical Reactions Analysis

Einecs 222-041-5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

Scientific Research Applications

Einecs 222-041-5 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study its effects on cellular processes and biochemical pathways. It may also be used as a tool to investigate the mechanisms of action of other compounds.

Industry: In industrial applications, the compound is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of Einecs 222-041-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Table 1: Structural Analogs of EINECS 222-041-5

Functional Analogs

Functional analogs share comparable applications or toxicity profiles. For instance:

- CYP1A2 Inhibitors: Brominated indole derivatives (e.g., CAS 7254-19-5) inhibit cytochrome P450 enzymes, similar to fluvoxamine, a known CYP1A2 inhibitor used in pharmaceuticals .

- Industrial Solubility Profiles : Compounds with solubility <0.1 mg/mL (e.g., CAS 7254-19-5) may share functional roles with hydrophobic additives in polymer production .

Analytical and Regulatory Considerations

Q & A

Q. How to create a FAIR-compliant data repository for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.